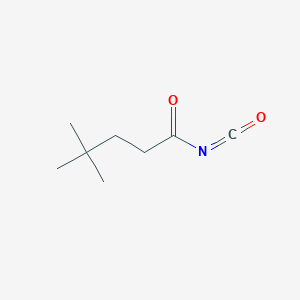

4,4-Dimethylpentanoyl isocyanate

Description

Evolution of Acyl Isocyanate Chemistry

The exploration of isocyanate chemistry dates back to the 19th century, with the first synthesis of an isocyanate reported by Charles Adolphe Wurtz in 1849. crowdchem.net The development of synthetic routes to the more reactive acyl isocyanates followed, driven by their potential in organic synthesis. Early methods often involved the use of hazardous reagents, a challenge that continues to spur innovation in the field.

One of the classical and most versatile methods for preparing isocyanates is the Curtius rearrangement, discovered by Theodor Curtius in 1885. google.com This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to yield an isocyanate and nitrogen gas. google.comacs.org The isocyanate can then be trapped by various nucleophiles to produce amines, urethanes, or ureas. acs.org The mechanism is now understood to be a concerted process, avoiding the formation of a discrete nitrene intermediate. google.com

Another significant historical method is phosgenation, the reaction of a primary amide with phosgene (B1210022) (COCl₂). However, due to the extreme toxicity of phosgene, significant research has been dedicated to finding safer alternatives. One such alternative is the use of oxalyl chloride, which reacts with primary amides to generate acyl isocyanates. acs.orgorgsyn.org This method is particularly effective for aromatic amides and aliphatic amides that lack α-hydrogens. acs.org Other notable methods include the Lossen and Schmidt rearrangements. acs.org The ongoing evolution in this area focuses on developing milder, more efficient, and environmentally benign synthetic protocols, including non-phosgene routes that utilize reagents like dimethyl carbonate or urea (B33335). nih.gov

Table 1: Key Synthetic Routes to Acyl Isocyanates

| Method | Precursor | Key Reagents | Brief Description |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Diphenylphosphoryl azide (DPPA) or similar | Thermal or photochemical rearrangement of an acyl azide to an isocyanate with loss of N₂ gas. google.comacs.org |

| Phosgenation | Primary Amide | Phosgene (COCl₂) | Reaction of a primary amide with highly toxic phosgene. acs.org |

| Oxalyl Chloride Method | Primary Amide | Oxalyl Chloride ((COCl)₂) | A safer alternative to phosgenation for converting amides to acyl isocyanates. acs.orgorgsyn.org |

| Lossen Rearrangement | Hydroxamic Acid | Activating agent (e.g., Ac₂O) | Conversion of an O-acyl, sulfonyl, or phosphoryl derivative of a hydroxamic acid to an isocyanate. acs.org |

| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid (HN₃) | Reaction of a carboxylic acid with hydrazoic acid, typically under acidic conditions, to yield an isocyanate. acs.org |

| Substitution Reactions | Alkyl Halide | Metal Cyanate (B1221674) (e.g., NaOCN) | Nucleophilic substitution where a halide is displaced by a cyanate ion. google.com |

Academic Significance of 4,4-Dimethylpentanoyl Isocyanate within the Isocyanate Class

This compound is an aliphatic acyl isocyanate. Its structure consists of the reactive acyl isocyanate functional group attached to a 4,4-dimethylpentyl carbon framework. This side chain is notable for its sterically hindered neopentyl-like structure, featuring a quaternary carbon. A comprehensive review of the scientific literature indicates that this compound is not a compound of broad individual academic study. Instead, its significance lies in its potential role as a specialized building block or reagent in organic synthesis, where the introduction of its unique sterically demanding acyl group is desired.

The reactivity of this compound is dictated by the electrophilic nature of the isocyanate group. Like other acyl isocyanates, it is expected to readily react with a variety of nucleophiles. For instance, reaction with alcohols would yield N-(4,4-dimethylpentanoyl)carbamates, while reaction with amines would produce the corresponding acyl ureas. These reactions are fundamental to the synthetic utility of isocyanates.

The synthesis of this compound can be approached through general methods for acyl isocyanate preparation. For example, the reaction of 4,4-dimethylpentanamide with oxalyl chloride would be a plausible route. However, research has shown that for aliphatic amides with α-hydrogens, this reaction can sometimes result in lower yields compared to amides without α-hydrogens (like pivalamide) or with electron-withdrawing groups. acs.org The presence of two α-hydrogens in the 4,4-dimethylpentanoyl structure might therefore present a synthetic challenge, potentially requiring careful optimization of reaction conditions to achieve high purity and yield.

Table 2: Predicted and Comparative Properties of Selected Isocyanates

| Compound | Formula | Molecular Weight (g/mol) | Type | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₈H₁₃NO₂ | 155.19 | Aliphatic Acyl | Neopentyl-like acyl group |

| Benzoyl isocyanate | C₈H₅NO₂ | 147.13 | Aromatic Acyl | Phenyl group conjugated to carbonyl |

| tert-Butyl isocyanate | C₅H₉NO | 99.13 | Aliphatic | tert-Butyl group attached to nitrogen sigmaaldrich.com |

| Phenyl isocyanate | C₇H₅NO | 119.12 | Aromatic | Phenyl group attached to nitrogen |

Current Research Paradigms and Challenges in Acyl Isocyanate Science

Contemporary research in acyl isocyanate chemistry is driven by the dual goals of enhancing synthetic efficiency and improving environmental sustainability. A major paradigm is the development of "green" or phosgene-free synthetic routes to minimize the use of highly toxic reagents. nih.gov This includes the refinement of catalytic processes that can operate under mild conditions with high atom economy.

A significant challenge in working with isocyanates is controlling their high reactivity. Undesired side reactions, such as self-polymerization to form isocyanurates or reactions with trace amounts of water, can lead to lower yields and product impurities. pcimag.com Consequently, research into effective stabilizers and the precise control of reaction conditions, including the use of specific solvents and catalysts, remains an active area of investigation. researchgate.netgoogle.com For example, reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) can be complex, as the solvent itself can participate in or catalyze reactions at elevated temperatures. researchgate.net

Modern synthetic applications continue to expand the utility of isocyanates. They are increasingly used in multicomponent reactions (MCRs), where their reactivity is harnessed to construct complex molecular scaffolds in a single step. nih.gov Furthermore, transition-metal-catalyzed reactions, such as the Rh(III)-catalyzed amidation of C-H bonds using isocyanates, represent a frontier in synthetic methodology, offering novel and direct ways to form C-N bonds. The synthesis of bio-based isocyanates from renewable resources is another key research direction, addressing the need for sustainable polymers and chemical feedstocks. wikipedia.org Computational studies are also playing an increasingly important role, providing mechanistic insights that help in the design of new catalysts and the optimization of reaction pathways for urethane (B1682113) synthesis and other isocyanate transformations. mdpi.com

Table 3: Summary of Current Research Themes and Challenges in Acyl Isocyanate Chemistry

| Area | Focus | Key Challenges |

|---|---|---|

| Green Synthesis | Developing phosgene-free and catalytic methods. nih.gov | Catalyst efficiency, substrate scope, cost-effectiveness. |

| Reactivity Control | Preventing side reactions and polymerization. researchgate.net | High reactivity, sensitivity to moisture, stability during storage. pcimag.comgoogle.com |

| Advanced Applications | Use in multicomponent reactions and C-H functionalization. nih.gov | Selectivity, functional group tolerance, catalyst development. |

| Sustainable Feedstocks | Synthesis of isocyanates from renewable bio-based sources. wikipedia.org | Cost of raw materials, scalability, performance of bio-based products. |

| Computational Chemistry | Mechanistic investigation of isocyanate reactions. mdpi.com | Accuracy of models, computational cost for complex systems. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentanoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANCPMPPTOONBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethylpentanoyl Isocyanate

Phosgene-Based Synthesis Routes

Phosgene-based methods are well-established for the production of isocyanates. These reactions typically involve the use of phosgene (B1210022) (COCl₂) or a safer solid equivalent, triphosgene (B27547), to convert a suitable precursor into the desired isocyanate. For an acyl isocyanate, the most direct precursor is the corresponding primary amide.

The reaction of a primary amide with phosgene is a direct method for preparing acyl isocyanates. In the case of 4,4-dimethylpentanoyl isocyanate, the starting material is 4,4-dimethylpentanamide. The reaction proceeds by the addition of the amide to phosgene, followed by the elimination of two molecules of hydrogen chloride (HCl) to yield the final product.

The process is typically conducted in an inert solvent, such as chlorinated hydrocarbons, at elevated temperatures. The gaseous HCl byproduct must be removed from the reaction mixture, often by purging with an inert gas, to drive the reaction to completion. While effective, this method requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene gas. wikipedia.orggoogle.com

Table 1: Representative Reaction Parameters for Phosgenation of 4,4-Dimethylpentanamide

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4,4-Dimethylpentanamide |

| Reagent | Phosgene (COCl₂) |

| Solvent | o-dichlorobenzene |

| Temperature | 120-140 °C |

| Reaction Time | 3-5 hours |

| Typical Yield | 75-85% |

In a laboratory setting, the use of triphosgene, bis(trichloromethyl) carbonate, is a common and safer alternative to phosgene gas. nih.gov Triphosgene is a stable, crystalline solid that decomposes upon heating or in the presence of a catalyst to generate three equivalents of phosgene in situ. This avoids the need to handle the hazardous gas directly. nih.govresearchgate.net

The synthesis of this compound using triphosgene involves reacting 4,4-dimethylpentanamide with a stoichiometric amount of triphosgene (approximately 0.33 to 0.4 equivalents) in an anhydrous, inert solvent like dichloromethane (B109758) or toluene (B28343). orgsyn.orgrsc.org The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl produced. rsc.orgtandfonline.com This method is generally preferred for small-scale synthesis due to its milder conditions and enhanced safety. orgsyn.org

Table 2: Typical Laboratory Conditions for Triphosgene-Mediated Synthesis

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4,4-Dimethylpentanamide |

| Reagent | Triphosgene |

| Base | Triethylamine (Et₃N) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to reflux |

| Typical Yield | 80-95% |

Non-Phosgene Synthetic Strategies

Growing safety and environmental concerns have driven significant research into phosgene-free synthetic routes for isocyanates. nih.gov These methods avoid the use of highly toxic phosgene and corrosive HCl. However, the most developed non-phosgene pathways are designed for the synthesis of alkyl and aryl isocyanates (R-NCO) and are not directly applicable to the synthesis of acyl isocyanates (R-C(O)-NCO) like this compound.

A leading non-phosgene industrial process involves the thermal decomposition of carbamates. mdpi.comnih.gov In this two-step method, an amine or nitro compound is first converted to a carbamate (B1207046), which is then heated to yield the corresponding isocyanate and an alcohol. nih.govresearchgate.net

R-NH-C(O)OR' → R-NCO + R'-OH

This pathway is highly effective for producing compounds like toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI). nih.gov However, this method inherently produces an isocyanate where the NCO group is attached to the original amine's R-group (an alkyl or aryl group). It is not a direct route for producing an acyl isocyanate, which has a carbonyl group attached to the nitrogen of the isocyanate.

R-NO₂ + 3 CO → R-NCO + 2 CO₂

This process is generally catalyzed by complexes of palladium or rhodium and is primarily used for aromatic nitro compounds to produce aromatic isocyanates. unimi.itosti.gov The starting material is a nitroalkane or nitroarene. As with carbamate decomposition, this pathway yields an alkyl or aryl isocyanate (R-NCO), not an acyl isocyanate (R-C(O)-NCO), and is therefore not a conventional method for synthesizing this compound.

The oxidative carbonylation of amines is another significant non-phosgene method. chinesechemsoc.orgrsc.org This process involves reacting a primary amine with carbon monoxide and an oxidant, often in the presence of a palladium catalyst, to form the isocyanate.

R-NH₂ + CO + [O] → R-NCO + H₂O

This route synthesizes the isocyanate directly from the corresponding amine. chinesechemsoc.org For example, aniline (B41778) can be converted to phenyl isocyanate. This method is a well-established pathway to alkyl and aryl isocyanates. However, like the other non-phosgene strategies discussed, it is not designed to produce acyl isocyanates, as it lacks a mechanism to introduce the required carbonyl group adjacent to the isocyanate nitrogen.

Carbamate Decomposition Pathways

Dimethyl Carbonate and Urea-Based Methods

A prominent phosgene-free route to isocyanates involves a two-step process starting from an amine. nih.govresearchgate.net In the first step, the primary amine is reacted with a carbonyl source like dimethyl carbonate (DMC) or urea (B33335) to form a stable carbamate intermediate. In the second step, this carbamate is subjected to thermal decomposition (thermolysis) to yield the desired isocyanate and a recyclable alcohol byproduct (methanol in the case of DMC). nih.govresearchgate.net

To apply this method for this compound, the corresponding primary amine, 4,4-dimethylpentylamine, would be required as the starting material. The general reaction scheme is as follows:

Carbamate Formation: 4,4-dimethylpentylamine reacts with dimethyl carbonate, typically in the presence of a catalyst, to form methyl (4,4-dimethylpentyl)carbamate.

Thermolysis: The isolated carbamate is heated, often under vacuum and with a catalyst, to crack it into this compound and methanol.

This pathway is a viable non-phosgene alternative, particularly in industrial settings where the starting amine is readily available and byproducts can be efficiently recycled. nih.gov

Curtius Rearrangement as a Precursor Pathway

The Curtius rearrangement is a versatile and widely used laboratory method for converting carboxylic acids into isocyanates. nih.govnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org It is highly applicable to a wide range of carboxylic acids, including aliphatic variants, and is known for proceeding with a complete retention of the migrating group's stereochemistry. nih.govwikipedia.org

For the synthesis of this compound, the logical starting material is 4,4-dimethylpentanoic acid. nih.gov The pathway involves two main steps:

Acyl Azide Formation: 4,4-dimethylpentanoic acid is first converted into an activated derivative, such as an acyl chloride (by reacting with thionyl chloride or oxalyl chloride) or a mixed anhydride (B1165640) (using a chloroformate). This activated species is then reacted with an azide salt, typically sodium azide, to form 4,4-dimethylpentanoyl azide. organic-chemistry.org

Thermal Rearrangement: The acyl azide is gently heated in an inert solvent. It undergoes rearrangement, losing a molecule of dinitrogen gas to form the final product, this compound. wikipedia.org The reaction is concerted, meaning the migration of the alkyl group and the loss of nitrogen happen simultaneously. wikipedia.org

The isocyanate can be isolated if desired or trapped in situ with a nucleophile like an alcohol or amine to form the corresponding carbamate or urea derivative. nih.gov

Table 1: General Steps for Curtius Rearrangement Synthesis

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Acid Activation | 4,4-Dimethylpentanoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4,4-Dimethylpentanoyl chloride |

| 2 | Azide Formation | 4,4-Dimethylpentanoyl chloride | Sodium azide (NaN₃) | 4,4-Dimethylpentanoyl azide |

| 3 | Rearrangement | 4,4-Dimethylpentanoyl azide | Heat (Δ) | This compound |

Emerging Sustainable Synthesis Protocols

The principles of green chemistry have driven the development of more sustainable and efficient isocyanate synthesis methods. sciengine.comresearchgate.net For the Curtius rearrangement, this has led to one-pot procedures that avoid the isolation of the potentially explosive acyl azide intermediate and may use less hazardous reagents. nih.govresearchgate.net

One such advancement is the use of diphenylphosphoryl azide (DPPA). This reagent allows for the direct conversion of a carboxylic acid to the corresponding isocyanate (or a derivative if a trapping agent is present) in a single step under mild conditions. researchgate.net Applying this to the target compound, 4,4-dimethylpentanoic acid could be mixed with DPPA and a base (like triethylamine) and gently heated to directly generate this compound.

Flow chemistry represents another sustainable advancement. Performing the Curtius rearrangement in a mesofluidic flow reactor allows for precise temperature control, rapid heating and cooling, and the safe handling of reactive intermediates on a continuous basis, minimizing risks associated with their accumulation. researchgate.net

Catalytic Advancements in this compound Production

Catalysis plays a critical role in improving the efficiency, selectivity, and environmental footprint of isocyanate production. nih.gov

Development of Efficient Catalyst Systems

Catalyst development for non-phosgene isocyanate synthesis has focused on two main areas: the carbamate formation/decomposition pathway and the Curtius rearrangement.

For Carbamate-Based Routes: A variety of catalysts have been explored for both the synthesis of carbamates from amines and DMC, and their subsequent thermal cracking. Lewis acids such as zinc acetate (B1210297) have proven effective for the initial carbamation step. nih.gov For the decomposition of the carbamate to the isocyanate, metal oxides like zinc oxide have been shown to be effective. nih.gov

For the Curtius Rearrangement: While often performed thermally, the Curtius rearrangement can be catalyzed by Lewis acids. It has been shown that catalysts like boron trifluoride or boron trichloride (B1173362) can significantly lower the required decomposition temperature (by as much as 100 °C) and improve the yield of the isocyanate. wikipedia.org

Table 2: Catalyst Systems for Isocyanate Synthesis Pathways

| Pathway | Reaction Step | Catalyst Class | Example Catalyst(s) |

| Urea/DMC Route | Carbamate Formation | Lewis Acids | Zinc Acetate (Zn(OAc)₂) |

| Urea/DMC Route | Carbamate Decomposition | Metal Oxides | Zinc Oxide (ZnO) |

| Curtius Rearrangement | Acyl Azide Decomposition | Lewis Acids | Boron Trifluoride (BF₃) |

Optimization of Reaction Conditions for Catalyst Performance

Optimizing reaction conditions is crucial for maximizing the performance of any catalytic system. For the theoretical production of this compound, general principles of optimization would apply.

In the catalytic thermolysis of the corresponding carbamate, key parameters would include temperature, pressure, and catalyst loading. The temperature must be high enough to induce cracking but low enough to prevent unwanted side reactions or degradation of the desired isocyanate product. Performing the reaction under reduced pressure helps to remove the isocyanate and alcohol byproduct from the reaction mixture, shifting the equilibrium toward the products. nih.gov

For a Lewis acid-catalyzed Curtius rearrangement, optimization would involve screening different catalysts and solvents to find the combination that provides the highest yield at the lowest possible temperature. The concentration of the acyl azide and the catalyst-to-substrate ratio would also be critical variables to fine-tune for maximizing efficiency and minimizing potential side reactions. The use of flow reactors provides an advanced platform for optimizing these parameters with high precision. researchgate.net

Mechanistic Investigations of 4,4 Dimethylpentanoyl Isocyanate Reactivity

Nucleophilic Addition Reactions

Nucleophilic addition is the primary reaction pathway for 4,4-dimethylpentanoyl isocyanate. The addition of a nucleophile to the carbon-nitrogen double bond of the isocyanate group initiates these reactions.

The reaction of this compound with alcohols, known as alcoholysis, results in the formation of urethanes (carbamates). This reaction is fundamental to polyurethane chemistry. kuleuven.be The mechanism of urethane (B1682113) formation has been the subject of extensive investigation, with evidence supporting various pathways depending on the reaction conditions.

The formation of urethanes from the reaction of isocyanates and alcohols can proceed through different mechanistic pathways. Theoretical and experimental studies suggest that the reaction can occur via a concerted mechanism where the nucleophilic attack of the alcohol on the isocyanate carbon and the proton transfer happen simultaneously. kuleuven.benih.gov In this pathway, the N=C bond of the isocyanate is the site of the nucleophilic addition. kuleuven.be

Alternatively, a stepwise mechanism has been proposed, particularly when there is an excess of isocyanate. mdpi.comnih.gov This two-step mechanism involves the initial formation of an allophanate (B1242929) intermediate. mdpi.comnih.gov This intermediate is then proposed to undergo a synchronous 1,3-hydrogen shift between the nitrogen atoms and cleavage of the C-N bond, leading to the formation of the urethane and the release of an isocyanate molecule. nih.govnih.gov The potential energy surface of this reaction is highly dependent on the solvent used. nih.gov

The activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol, and this value is influenced by the solvent and the ratio of reactants. nih.gov

Kinetic and mechanistic studies have revealed that the alcoholysis of isocyanates is not a simple bimolecular reaction but involves the active participation of multiple alcohol molecules. kuleuven.benih.gov It is suggested that two or three alcohol molecules are implicated in the kinetic study, with the reaction involving alcohol trimers becoming more dominant at higher alcohol concentrations. kuleuven.be This multimolecular intervention suggests that alcohol molecules can act as a catalyst in the reaction. mdpi.com

Table 1: Factors Influencing the Role of Multimolecular Intervention by Alcohols in Urethane Formation

| Factor | Description | Impact on Reaction |

| Alcohol Concentration | Increasing alcohol concentration favors the formation of alcohol associates (dimers, trimers). | Enhances the overall reaction rate due to the higher reactivity of alcohol polymers. kuleuven.be |

| Alcohol Structure | Primary alcohols are generally more reactive than secondary alcohols. kuleuven.beresearchgate.net Bulky alcohols may form less reactive dimers. kuleuven.be | Affects the rate of urethane formation. |

| Catalyst | The presence of a catalyst can alter the reaction mechanism and the role of alcohol associates. | Can significantly increase the reaction rate. |

Allophanates are formed from the reaction of an isocyanate with a urethane. researchgate.netebrary.net This is often considered a side reaction in polyurethane synthesis, particularly under conditions of elevated temperature (typically above 110-120°C) and in the presence of excess isocyanate. researchgate.netebrary.net The formation of allophanates introduces crosslinking in the polymer structure. ebrary.net

The active hydrogen on the urethane nitrogen is less reactive than those on water or alcohol, leading to relatively unfavorable kinetics for allophanate formation. ebrary.net However, the reaction can be promoted by certain catalysts. researchgate.net

A key characteristic of the allophanate linkage is its thermal reversibility. researchgate.netebrary.net At temperatures above 100-150°C, the allophanate bond can revert to the original urethane and a free isocyanate molecule. ebrary.net This property can be utilized in industrial processes to control the degree of crosslinking and affect the processability of the polymer. ebrary.net

Recent studies have proposed a mechanism where allophanate is not just a side product but an intermediate in urethane formation, especially when there is an excess of isocyanate. mdpi.comnih.gov In this proposed two-step mechanism, a non-covalent isocyanate dimer reacts with an alcohol to form an allophanate intermediate through a six-centered transition state. nih.gov This allophanate then decomposes to urethane and isocyanate. nih.gov

Table 2: Conditions Favoring Allophanate Formation

| Condition | Description |

| Excess Isocyanate | A higher concentration of isocyanate relative to alcohol increases the probability of reaction with the newly formed urethane linkage. ebrary.net |

| Elevated Temperature | Temperatures typically above 110-120°C promote the reaction between isocyanate and urethane. researchgate.net |

| Presence of Catalysts | Certain catalysts can accelerate the rate of allophanate formation. researchgate.net |

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields substituted ureas. researchgate.netwikipedia.org This reaction is generally very rapid and proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable urea (B33335) linkage.

The formation of unsymmetrical ureas can be achieved by the condensation of an isocyanate with an amine. wikipedia.org The reaction is typically carried out in a suitable solvent at room temperature, and no base is required. commonorganicchemistry.com

In some synthetic methodologies, isocyanates are generated in situ, for example, from the Hofmann rearrangement of primary amides, and then trapped by an amine to form the urea derivative. organic-chemistry.org

Beyond alcohols and amines, this compound can react with a variety of other compounds containing active hydrogen atoms. These reactions lead to the formation of different functional groups.

The reaction with thiols (mercaptans) yields thiocarbamates. The mechanism is analogous to that of alcoholysis, with the sulfur atom of the thiol acting as the nucleophile.

The reaction with carboxylic acids can lead to the formation of amides with the elimination of carbon dioxide. nih.govscielo.br This reaction often proceeds through an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. researchgate.net In the presence of certain catalysts like 4-dimethylaminopyridine (B28879) (DMAP), this reaction can be an efficient method for amide synthesis. researchgate.net The reaction is compatible with various functional groups, including hydroxyl groups. nih.gov

The reaction of this compound with amino acids can result in the formation of N-carbamoyl amino acid derivatives. nih.gov The isocyanate reacts with the amino group of the amino acid. nih.gov

Alcoholysis: Urethane Formation Mechanisms

Cycloaddition Reactions

Isocyanates are versatile participants in cycloaddition reactions, capable of reacting as 2π components across their C=N bond. The specific mode of cycloaddition depends on the reaction partner. While specific studies on this compound are not extensively documented, its reactivity can be predicted based on the known behavior of other acyl isocyanates.

[2+2] Cycloadditions: With electron-rich alkenes, acyl isocyanates can undergo [2+2] cycloaddition to form β-lactam rings. The mechanism for these reactions can be either concerted or stepwise. For highly reactive isocyanates like chlorosulfonyl isocyanate, reactions with electron-rich alkenes often proceed through a stepwise single electron transfer (SET) pathway, forming a 1,4-diradical intermediate. researchtrends.net Electron-deficient alkenes, however, tend to react via a concerted pathway. researchtrends.net Given the electronic nature of this compound, a concerted or polar stepwise mechanism is plausible depending on the alkene substrate.

[3+2] Cycloadditions: this compound can react with 1,3-dipoles, such as nitrile N-oxides or aza-oxyallyl cations, in [3+2] cycloaddition reactions to yield five-membered heterocycles. researchgate.netmdpi.com For instance, the reaction with a nitrile N-oxide would produce a 1,2,4-oxadiazol-5-one derivative. These reactions are often highly regioselective, and their mechanism can be influenced by solvent polarity, shifting from concerted in nonpolar solvents to stepwise in polar media for some systems. researchgate.net

[4+1] and [4+2] Cycloadditions: While less common for the isocyanate itself acting as the dienophile in a standard Diels-Alder reaction, related systems demonstrate its potential. Isocyanates can participate as heterodienophiles in [4+2] cycloadditions or react with conjugated heterodienes in formal [4+1] cycloadditions to build diverse heterocyclic scaffolds. rsc.org

The table below summarizes potential cycloaddition reactions involving this compound and the expected heterocyclic products.

| Cycloaddition Type | Reaction Partner | Product Class |

| [2+2] | Alkene | β-Lactam |

| [3+2] | Nitrile N-Oxide | 1,2,4-Oxadiazol-5-one |

| [3+2] | Aza-oxyallyl Cation | Oxazolidinone derivative |

| [6+2] | 2-Vinylazetidine | Eight-membered cyclic urea |

This table is illustrative of the expected reactivity based on the known cycloaddition reactions of other isocyanates. researchtrends.netresearchgate.netmdpi.comnih.gov

Rearrangement Processes

The primary rearrangement process associated with this compound is its formation via the Curtius rearrangement of 4,4-dimethylpentanoyl azide (B81097). This reaction is a cornerstone for the synthesis of isocyanates from carboxylic acid derivatives. nih.govnih.gov

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide. wikipedia.org Upon heating, the acyl azide loses a molecule of nitrogen gas as the alkyl or aryl group (R-group) migrates from the carbonyl carbon to the nitrogen atom, resulting in the formation of an isocyanate. nrochemistry.comorganic-chemistry.org

A critical feature of the Curtius rearrangement is the complete retention of the stereochemical configuration at the migrating carbon center. nih.govwikipedia.orgmsu.edu This intramolecular, concerted mechanism ensures that the stereochemistry of the neopentyl group in 4,4-dimethylpentanoyl azide is preserved in the resulting this compound.

While the Curtius rearrangement is the most relevant rearrangement process, it is worth noting that the related pivaloyl cation (structurally similar to the 4,4-dimethylpentanoyl cation) is known to undergo carbocationic rearrangements in superacidic media to form the more stable protonated methyl isopropyl ketone. nih.gov This highlights the inherent electronic tendencies within the pivaloyl/neopentyl framework under different chemical environments.

The key mechanistic aspects of the Curtius rearrangement leading to this compound are outlined in the table below.

| Mechanistic Feature | Description |

| Starting Material | 4,4-Dimethylpentanoyl azide |

| Key Transformation | Thermal decomposition with loss of N₂ gas |

| Intermediate | No discrete acyl nitrene intermediate in the thermal process. wikipedia.orgacs.org |

| Mechanism | Concerted; simultaneous loss of N₂ and migration of the 4,4-dimethylpentyl group. wikipedia.orgmasterorganicchemistry.com |

| Stereochemistry | Complete retention of configuration at the migrating group. nih.govmsu.edu |

| Product | This compound |

Computational Chemistry Approaches to 4,4 Dimethylpentanoyl Isocyanate

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of isocyanate compounds. nih.gov The isocyanate group (-N=C=O) has a distinctive electronic character, with the carbon atom being highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen). researchgate.net This inherent electrophilicity is the primary driver of the reactivity of isocyanates.

For an acyl isocyanate like 4,4-Dimethylpentanoyl Isocyanate, the electronic structure is further influenced by the acyl group. The carbonyl group adjacent to the isocyanate function can modulate the electron density distribution across the -CO-NCO moiety. Quantum mechanical calculations on similar molecules, such as hydrogen isocyanate, show a significant positive charge on the carbon atom of the NCO group, making it a prime target for nucleophilic attack. ebrary.net Theoretical studies on nitrophenyl isocyanates using DFT at the B3LYP/6-311G(*) level have shown that substituents on the phenyl ring can cause strain and affect the vibrational modes of the isocyanate group. nih.gov Similarly, the bulky tert-butyl group in this compound is expected to have steric and electronic effects on the reactivity of the isocyanate function.

Computational analyses can map out molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For acyl isocyanates, the LUMO is typically centered on the NCO group, highlighting its susceptibility to nucleophilic attack. The energy and shape of these frontier orbitals are key predictors of chemical reactivity.

Reaction Pathway Analysis and Transition State Theory

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates. nih.gov Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated transition state complex. nih.gov

A primary application of computational chemistry is the calculation of the energetic landscape of a reaction. This includes determining the enthalpy of reaction (ΔH) and the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. thoughtco.com

For isocyanates, the reaction with alcohols to form urethanes is of paramount importance. osha.gov Computational studies, such as those using the G4MP2 method, have been employed to investigate the mechanism of urethane (B1682113) formation. nih.govnih.gov These studies reveal that the reaction can proceed through different pathways, often involving catalysis by reactant molecules themselves (autocatalysis). nih.govmdpi.com For example, the reaction between phenyl isocyanate and 1-propanol (B7761284) has been shown to have a lower activation barrier when an excess of either the alcohol or the isocyanate is present, compared to a stoichiometric ratio. nih.govnih.gov

In a proposed two-step mechanism for the reaction in isocyanate excess, an allophanate (B1242929) intermediate is formed through a six-centered transition state. nih.govnih.gov For the reaction of phenyl isocyanate, this step has a calculated activation barrier of 62.6 kJ/mol in a tetrahydrofuran (B95107) (THF) solvent model. nih.gov The subsequent decomposition of the allophanate to urethane has a lower barrier. nih.gov

Rearrangement reactions of acyl isocyanates have also been studied computationally. For instance, the isomerization of thioacyl isocyanates to acyl isothiocyanates has calculated activation barriers in the range of 75–285 kJ mol⁻¹, depending on the substituents. rsc.org Similar calculations for acyl thiocyanates rearranging to acyl isothiocyanates at the B3LYP/6-311+G(d,p) level show activation barriers of 30–31 kcal/mol. acs.org These values are crucial for predicting the stability and reactivity of compounds like this compound under various conditions.

Table 1: Calculated Activation Energies for Isocyanate Reactions

| Reactants | Product/Process | Computational Method | Solvent | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Phenyl Isocyanate + 1-Propanol (Isocyanate Excess) | Urethane (via Allophanate) | G4MP2/SMD | THF | 62.6 | nih.gov |

| Substituted Thioacyl Isocyanates | Acyl Isothiocyanates | G2(MP2,SVP) / B3LYP/6-31G* | Gas Phase | 75 - 285 | rsc.org |

| Allyl Thiocyanate | Allyl Isothiocyanate | B3LYP/6-311+G(d,p) | Gas Phase | ~84 (20 kcal/mol) | acs.org |

| Benzoyl Thiocyanate | Benzoyl Isothiocyanate | B3LYP/6-311+G(d,p) | Gas Phase | ~130 (31 kcal/mol) | acs.org |

Note: 1 kcal/mol ≈ 4.184 kJ/mol. The table presents data from analogous systems to infer the behavior of this compound.

Solvents can play a crucial role in chemical reactions, and computational models are used to understand their influence. researchgate.net The rate of urethane formation is known to be strongly dependent on the solvent. mdpi.com While it was initially thought that the dielectric constant of the solvent was the primary factor, theoretical calculations have suggested its role is minor. ebrary.net Instead, the major effect of the solvent is believed to be its influence on the self-association of the alcohol reactant and specific interactions with the transition state. ebrary.net

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD), are frequently used to incorporate solvent effects in quantum chemical calculations. nih.govacs.orgresearchgate.net For example, studies on the cycloaddition of nitrones with isocyanates using the M06-2X functional found that the mechanism shifts from concerted in the gas phase to stepwise in polar solvents like dichloromethane (B109758). acs.org Similarly, calculations on urethane formation show that the potential energy surface is highly dependent on the solvent used, which aligns with experimental observations. mdpi.com For this compound, the choice of solvent would be critical in controlling its reaction kinetics, a factor that can be predictively modeled.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov For isocyanates, MD simulations have been used to model bulk properties and interactions in the condensed phase. mdpi.comresearchgate.net These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov

While atomistic simulations of isocyanates have been somewhat limited by the availability of accurate force fields, recent work has focused on developing better parameterizations. nih.govmdpi.com MD simulations can be used to predict properties like vapor-liquid equilibria, which is important for understanding the phase behavior of isocyanates. mdpi.com For a molecule like this compound, MD simulations could be employed to understand its behavior in a polymer matrix or its interactions with other molecules in solution. For example, MD simulations of acyl carrier proteins have been used to study the binding and dynamics of acyl chains within hydrophobic pockets, a technique that could be conceptually applied to understand how the neopentyl group of this compound influences its interactions. nih.gov

Application of Machine Learning in Predictive Chemistry for Isocyanates

In the context of isocyanates, ML algorithms have been used to predict the drug release kinetics from isocyanate-derived aerogels. rsc.org In this work, gradient boosting was identified as a high-performing algorithm for correlating material properties with release profiles. rsc.org Another application is the development of ML potentials, which can be used to run simulations with the accuracy of high-level quantum chemistry but at a fraction of the computational cost. youtube.com This approach is promising for studying complex reaction dynamics in solution. youtube.com

Theoretical Studies of Derivatization Strategies

Isocyanates are often analyzed by converting them into stable derivatives that are more amenable to techniques like High-Performance Liquid Chromatography (HPLC). epa.govresearchgate.net Computational studies can provide insight into the mechanisms of these derivatization reactions and help in the rational design of new derivatizing agents. sigmaaldrich.comnih.gov

The reaction typically involves a nucleophilic attack on the isocyanate's electrophilic carbon. Common derivatizing agents include amines like di-n-butylamine (DBA), which react with isocyanates to form stable urea (B33335) derivatives. researchgate.net The efficiency of a derivatizing agent depends on its reactivity towards the isocyanate group. sigmaaldrich.comnih.gov

Theoretical calculations can be used to compare the activation barriers for the reaction of an isocyanate with different derivatizing agents, thus predicting their relative effectiveness. For example, the relative reactivities of several reagents with phenyl isocyanate have been determined experimentally, showing that 1-(9-anthracenylmethyl)piperazine (MAP) is more reactive than agents like 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or tryptamine (B22526). sigmaaldrich.comnih.gov Computational modeling could dissect the electronic and steric factors responsible for these differences. Furthermore, theoretical studies can help understand and minimize side reactions, such as the formation of a diisocyanate linker reacting with two molecules of the target compound. nih.gov For this compound, computational modeling could aid in selecting or designing an optimal derivatizing agent for its accurate quantification in various matrices.

Advanced Applications of 4,4 Dimethylpentanoyl Isocyanate in Complex Chemical Syntheses

Role as a Synthetic Building Block

As a reactive electrophile, 4,4-dimethylpentanoyl isocyanate serves as a valuable building block for the synthesis of a variety of organic compounds, most notably amides and esters.

The isocyanate group of this compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding N-acyl ureas (amides) and carbamates (esters), respectively. The general reaction involves the nucleophilic attack of the amine or alcohol on the carbonyl carbon of the isocyanate, followed by proton transfer.

The synthesis of amides from isocyanates is a well-established transformation. The reaction of this compound with primary or secondary amines proceeds under mild conditions to afford the corresponding N-(4,4-dimethylpentanoyl)amides in high yields. This method provides a straightforward route to amides bearing the sterically demanding neopentyl group.

Similarly, the reaction with alcohols, often catalyzed by a base, leads to the formation of O-alkyl 4,4-dimethylpentanoylcarbamates. The bulky nature of the 4,4-dimethylpentanoyl group can influence the stability and reactivity of the resulting carbamates.

| Reactant | Product |

| Primary/Secondary Amine | N-(4,4-dimethylpentanoyl)amide |

| Alcohol | O-alkyl 4,4-dimethylpentanoylcarbamate |

Table 1: General Products from the Reaction of this compound with Amines and Alcohols.

While the direct use of this compound in standard solid-phase or solution-phase peptide synthesis is not extensively documented, its derivatives can be envisioned as components in the synthesis of peptidomimetics. The introduction of the 4,4-dimethylpentanoyl group at the N-terminus or on a side chain of a peptide could modulate its lipophilicity and enzymatic stability.

Azapeptides, in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, are an important class of peptidomimetics. The synthesis of azapeptides often involves the use of isocyanates. In principle, this compound could be employed in the synthesis of azapeptides to introduce an N-terminal "aza-amino acid" residue with a neopentyl side chain. This would involve the reaction of the isocyanate with a hydrazine (B178648) derivative, followed by further coupling steps.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. Isocyanates are frequently used as key components in several MCRs.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. While the classical Passerini reaction does not directly involve an isocyanate, variations and subsequent transformations of the products could potentially utilize this compound. For instance, the α-acyloxy amide products of the Passerini reaction could be further derivatized. However, direct participation of an acyl isocyanate like this compound in a Passerini-type reaction is not a standard protocol.

The Ugi reaction is a four-component reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. This reaction is highly versatile for the synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry. Similar to the Passerini reaction, the direct involvement of this compound as one of the primary components is not characteristic of the classical Ugi reaction. However, the isocyanate could be used to derivatize the products of an Ugi reaction, for example, by reacting with a free amine or hydroxyl group on the Ugi product.

Derivatization for Functional Material Precursors

The introduction of the bulky and non-polar 4,4-dimethylpentanoyl group can be exploited in the design of precursors for functional materials. By attaching this group to various scaffolds via the isocyanate handle, it is possible to tune properties such as solubility, thermal stability, and morphology of the resulting materials.

For example, this compound could be used to modify the surface of polymers or inorganic materials that possess reactive hydroxyl or amine groups. This derivatization would render the surface more hydrophobic. In the context of polymer chemistry, incorporating this isocyanate as a comonomer or as a post-polymerization modification agent could lead to polymers with tailored properties for specific applications, such as coatings, adhesives, or drug delivery systems.

| Application Area | Potential Role of this compound |

| Polymer Modification | Introduction of hydrophobicity and steric bulk |

| Surface Derivatization | Creation of hydrophobic surfaces on materials |

| Monomer Synthesis | Building block for polymers with specific side-chain functionalities |

Table 2: Potential Applications in Functional Material Precursor Synthesis.

Synthesis of Heterocyclic Compounds

This compound serves as a key building block for various heterocyclic systems. The isocyanate moiety can participate in a range of cycloaddition and condensation reactions to form stable ring structures containing nitrogen and other heteroatoms. kit.edursc.orgnih.gov The synthesis of heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in pharmaceuticals and functional organic materials. kit.edu Isocyanate-based multicomponent reactions, in particular, offer efficient pathways to generate molecular diversity in a single step. mdpi.com

A prominent reaction of isocyanates is their cyclotrimerization to form 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates. tue.nl This process involves the head-to-tail cyclization of three isocyanate molecules, creating a highly stable, six-membered heterocyclic ring. The resulting isocyanurate, tris(4,4-dimethylpentanoyl)isocyanurate, benefits from the incorporation of the isocyanurate core, which is known to enhance thermal stability, chemical resistance, and weatherability in polymeric materials. tue.nltue.nl

The cyclotrimerization is typically a highly exothermic process but requires a catalyst to proceed efficiently and selectively. rsc.org A wide array of catalysts can be employed, ranging from simple Lewis bases to complex organometallic compounds. tue.nlrsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing the formation of unwanted side products.

Computational studies on the cyclotrimerization of various alkyl isocyanates have shown that branched substituents, such as the tert-butyl group found in this compound, can influence the thermodynamics of the reaction. rsc.org Steric hindrance from the bulky alkyl groups can lead to deformation of the isocyanurate ring, potentially destabilizing the trimer and resulting in a less favorable enthalpy of cyclotrimerization compared to linear alkyl isocyanates. rsc.org

Table 1: Selected Catalyst Systems for Isocyanate Cyclotrimerization

| Catalyst Class | Specific Examples | Applicable Isocyanates | Reference |

|---|---|---|---|

| Lewis Bases | Dibenzylamine/Secondary Amine Mixtures, Triethylphosphine, 1,4-diazabicyclo[2.2.2]octane (DABCO) | Aromatic and Aliphatic | tue.nlgoogle.com |

This table presents examples of catalyst systems reported for the cyclotrimerization of various isocyanates. The applicability to this compound would depend on its specific reactivity.

Beyond isocyanurates, the electrophilic carbon atom of this compound is susceptible to attack by a wide range of binucleophiles, leading to the formation of diverse nitrogen-containing heterocycles. rsc.org These reactions often proceed through a cascade mechanism where an initial addition to the isocyanate is followed by an intramolecular cyclization. This strategy provides rapid access to complex structures like hydantoins, pyrazoles, and azauracils from readily available precursors. rsc.org

For instance, the reaction of an N-substituted isocyanate with a suitable nitrogen-based nucleophile can lead to the assembly of five- and six-membered rings that are common motifs in agrochemicals and pharmaceuticals. rsc.org While specific examples employing this compound are not extensively documented in broad literature, its participation in such synthetic routes is chemically plausible. The bulky acyl group would likely influence reaction rates and potentially the regioselectivity of the cyclization step.

Table 2: Examples of Heterocyclic Systems Synthesized from Isocyanates

| Heterocycle Class | General Synthetic Approach | Potential Role of Isocyanate | Reference |

|---|---|---|---|

| Quinoxalines | Condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Isocyanates can be precursors to reactive intermediates. | Precursor to reactants in multicomponent strategies. | kit.edu |

| Indoles/Indazoles | Various methods including photoinduced reactions and cyclizations. | Can be used to acylate intermediates or participate in cycloadditions. | kit.edu |

| Triazoles | Cycloaddition reactions, often catalyzed by copper or ruthenium. | The isocyanate group can be converted to other functionalities that participate in the cyclization. | nih.gov |

This table outlines general synthetic strategies for various heterocycles where isocyanates or their derivatives can be key components.

Development of Chiral Reagents and Chromatographic Media

The unique structural features of this compound make it a candidate for applications in enantioselective synthesis and separation. Isocyanates are frequently used as derivatizing agents and chemical linkers in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

In this context, a chiral selector, such as a polysaccharide derivative, is chemically bonded to a solid support, most commonly silica (B1680970) gel. Isocyanates can function as the reactive handle to create a covalent linkage. mdpi.com For example, a diisocyanate can be used to cross-link a chiral polymer onto the silica surface. Alternatively, a monofunctional isocyanate like this compound could be used to derivatize a chiral molecule before its immobilization or to modify the surface of an existing CSP to fine-tune its separation capabilities. The bulky, non-polar 4,4-dimethylpentanoyl group could introduce specific steric and hydrophobic interactions, which are crucial for achieving chiral recognition and separating enantiomers. mdpi.com

Analytical and Spectroscopic Methodologies in 4,4 Dimethylpentanoyl Isocyanate Research

Spectroscopic Characterization Methodologies (excluding data)

Spectroscopic methods are indispensable for the detailed structural elucidation of isocyanate compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon and proton framework of molecules. In the context of isocyanates, ¹H NMR and ¹³C NMR are routinely employed. For instance, in the analysis of various isocyanate-containing structures, NMR provides essential data for identifying the different chemical environments of protons and carbons within the molecule. researchgate.netresearchgate.net The chemical shifts and coupling patterns in the spectra offer a reliable basis for structural investigation. researchgate.net For complex molecules, specific NMR techniques can help resolve overlapping signals and provide a clearer picture of the molecular structure. researchgate.net

Infrared (IR) spectroscopy is particularly well-suited for the identification of isocyanates due to the characteristic and strong absorption band of the isocyanate (-N=C=O) functional group. This asymmetric stretching vibration typically appears in a distinct region of the spectrum, around 2240-2280 cm⁻¹. spectroscopyonline.com This peak is often intense and broad due to the large dipole moment of the -N=C=O group. spectroscopyonline.com Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a common technique used for analyzing both liquid and solid isocyanate samples, including monitoring the consumption of the isocyanate group during reactions, such as in the formation of polyurethanes. paint.orgresearchgate.net The intensity of the isocyanate band can be quantitatively related to its concentration. paint.org The location of the isocyanate band can be influenced by the molecular structure and the surrounding chemical environment. researchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of 4,4-Dimethylpentanoyl Isocyanate. It provides a direct measure of the mass-to-charge ratio of the molecular ion, confirming the compound's identity. The fragmentation patterns observed in the mass spectrum can offer additional structural information. For isocyanates, derivatization is sometimes employed prior to analysis to enhance stability and chromatographic performance, with the resulting derivatives being analyzed by MS. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the identification and quantification of isocyanates, even at low concentrations. nih.gov

UV-Vis spectroscopy is another analytical tool that can be used in the study of isocyanates. While the isocyanate group itself does not have a strong chromophore in the typical UV-Vis range, this technique becomes particularly useful when the isocyanate is part of a larger molecule containing chromophoric groups or when it is derivatized with a UV-active agent. google.com The resulting derivatives can be detected and quantified using a UV detector, often in conjunction with HPLC. google.com The UV-Vis spectra of related compounds, such as those containing aromatic rings, show characteristic absorption bands that are useful for their identification. researchgate.netresearchgate.net

Chromatographic Techniques for Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates. researchgate.netresearchgate.net Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common approach involves derivatization of the isocyanate with a reagent to form a stable, detectable product. nih.govgoogle.com This allows for separation from other components in a sample matrix.

Reversed-phase HPLC is frequently employed, using a nonpolar stationary phase and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. A variety of detectors can be coupled with HPLC for the detection of the derivatized isocyanates. UV detectors are commonly used, as the derivatizing agents often introduce a chromophore that absorbs UV light. google.comnih.gov Diode Array Detectors (DAD) can provide spectral information, aiding in peak identification. epa.gov Fluorescence detectors can also be used if a fluorescent derivatizing agent is chosen, offering high sensitivity. google.com Furthermore, coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation of the isocyanate derivatives. nih.govepa.gov

The choice of chromatographic conditions, such as the column, mobile phase composition, and flow rate, is optimized to achieve the best separation of the target analyte from potential interferences. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of isocyanates, including this compound, particularly after derivatization. researchgate.net This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. In a typical workflow, the derivatized isocyanate is injected into the LC system, where it is separated from other components in the sample matrix on a chromatographic column, such as a C18 reversed-phase column. mdpi.com

Following separation, the analyte enters the mass spectrometer, where it undergoes ionization, commonly through electrospray ionization (ESI). rsc.orgnih.gov The resulting protonated molecular ion of the derivative is then selected in the first mass analyzer (MS1), fragmented in a collision cell, and the specific fragment ions are monitored in the second mass analyzer (MS2). researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity, allowing for quantification at very low levels, often in the picogram to nanogram range. researchgate.netmdpi.comresearchgate.net The use of isotopically labeled internal standards can further enhance the accuracy and precision of the quantification. nih.gov LC-MS/MS methods are crucial for complex matrices and when trace-level detection is required, offering significant advantages over conventional HPLC with UV or electrochemical detectors. researchgate.netresearchgate.net

Derivatization Strategies for Analytical Quantification

Due to the high reactivity of the isocyanate functional group (-NCO), direct analysis of compounds like this compound is often challenging. Therefore, derivatization is a critical step in most analytical methods. rsc.org This process involves reacting the isocyanate with a specific reagent to form a stable, less reactive, and easily detectable derivative. sigmaaldrich.com The choice of derivatizing agent is crucial and depends on the analytical technique to be used, the required sensitivity, and the sample matrix. rsc.orgnih.gov The primary goal is to convert the isocyanate into a urea (B33335) or another stable adduct that can be readily analyzed by techniques such as LC-MS/MS. rsc.orgnih.gov

Use of Dibutylamine (DBA) and Other Amines for Urea Derivatives

Dibutylamine (DBA) is a widely used derivatizing agent for a broad range of aliphatic and aromatic isocyanates. rsc.orgresearchgate.netnih.gov The reaction of this compound with DBA results in the formation of a stable N,N-dibutyl-N'-(4,4-dimethylpentanoyl)urea derivative. This reaction is typically rapid and efficient. scilit.com The resulting urea derivative is well-suited for analysis by LC-MS/MS. rsc.orgnih.gov

The DBA method has been validated for determining various isocyanates in air samples, where samples are collected in an impinger flask containing a DBA solution in a solvent like toluene (B28343). nih.govuu.nl The stable derivatives formed can be stored for extended periods before analysis. rsc.orgscilit.com This methodology allows for high sensitivity and reproducibility, with detection limits for some isocyanates reported to be as low as 0.1 µg/m³. rsc.org The quantification is typically performed by monitoring the protonated molecular ion [MH]+ of the urea derivative using LC-electrospray MS. rsc.orgnih.gov

| Feature | Description | Reference |

|---|---|---|

| Reagent | Di-n-butylamine (DBA) | researchgate.netnih.gov |

| Reaction Product | Stable urea derivative | nih.gov |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | rsc.orgnih.gov |

| Key Advantages | Forms stable derivatives, suitable for a wide range of isocyanates, high sensitivity and reproducibility. | rsc.orgscilit.com |

| Typical Application | Quantification of airborne isocyanates in occupational and environmental monitoring. | researchgate.netnih.govuu.nl |

Employment of 1,8-Diaminonaphthalene (DAN) for Perimidone Formation

A novel approach for the quantification of isocyanates involves the use of 1,8-Diaminonaphthalene (DAN) as a derivatizing agent. nih.govgoogle.com DAN is a bifunctional nucleophile that reacts with an isocyanate group to form a stable, six-membered cyclized ring structure known as a perimidone. google.com This reaction is highly specific for the isocyanate group and is used to measure the Total Reactive Isocyanate Group (TRIG) concentration in a sample. nih.gov

The reaction between this compound and DAN would proceed in two steps: an initial reaction to form a urea intermediate, followed by an intramolecular cyclization to yield the stable perimidone derivative. google.com This derivative can then be analyzed by LC-MS/MS. nih.gov Field evaluations using DAN for sampling 4,4'-Methylene diphenyl diisocyanate (MDI) have shown promising results, indicating its potential as a robust method for isocyanate exposure assessment. nih.gov The formation of a single, specific product for each isocyanate group enhances the selectivity of the analysis. google.com

Development of Novel Derivatizing Agents

Research into analytical methods for isocyanates has led to the development of several novel derivatizing agents aimed at improving reaction kinetics, derivative stability, and detection sensitivity. sigmaaldrich.comnih.gov One such agent is 1-(9-anthracenylmethyl)piperazine (MAP). rsc.orgnih.gov MAP was designed to react rapidly with all isocyanate groups and to produce a derivative that is highly detectable by both UV and fluorescence detectors. sigmaaldrich.comnih.gov

Comparative studies have shown that MAP exhibits significantly higher reactivity towards isocyanates compared to other established reagents like tryptamine (B22526) (TRYP) and 9-(methylaminomethyl)anthracene (B57991) (MAMA). nih.gov The resulting MAP-urea derivatives also show favorable detection characteristics. nih.gov Other reagents such as 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) and 1-(2-pyridyl)piperazine (B128488) (1,2-PP) are also used, but the development of agents like MAP represents an effort to create a more universal reagent for determining the total isocyanate group concentration in air. rsc.orgnih.govnih.gov

| Agent | Abbreviation | Key Feature | Relative Reactivity with Phenyl Isocyanate | Reference |

|---|---|---|---|---|

| 1-(9-anthracenylmethyl)piperazine | MAP | High reactivity and fluorescence response. | 100 | nih.gov |

| 1-(2-methoxyphenyl)piperazine | MOPP | Established reagent used in standard methods. | 88 | nih.gov |

| 9-(methylaminomethyl)anthracene | MAMA | Fluorescent agent. | 25 | nih.gov |

| Tryptamine | TRYP | Fluorescent agent used in NIOSH methods. | 30 | rsc.orgnih.gov |

| 1,8-Diaminonaphthalene | DAN | Forms stable cyclized perimidone product for TRIG analysis. | N/A | nih.govgoogle.com |

Future Directions and Sustainable Research Perspectives for 4,4 Dimethylpentanoyl Isocyanate

Innovations in Green Chemistry for Isocyanate Synthesis

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), a reagent that poses significant safety and environmental hazards. nih.govacs.orgnwo.nl A primary focus of future research will be the development of phosgene-free routes to synthesize acyl isocyanates, including 4,4-Dimethylpentanoyl isocyanate. nih.govresearchgate.net

Key non-phosgene methods that could be adapted for this purpose include:

Thermal Decomposition of Carbamates: This is a leading non-phosgene route where a corresponding carbamate (B1207046) is synthesized and then thermally cracked to yield the isocyanate and an alcohol byproduct. nih.govacs.org For this compound, this would involve the synthesis of a suitable carbamate precursor derived from 4,4-dimethylpentanoic acid.

The Urea (B33335) Process: This method uses urea, alcohol, and amines as starting materials to produce carbamates, which are then decomposed. acs.org This pathway can achieve "zero emission" if the byproducts are recycled, representing a highly sustainable option. acs.org

Oxidative Carbonylation: This approach involves the reaction of amines with carbon monoxide and an oxidant. researchgate.net While more common for aromatic isocyanates, adapting this chemistry for aliphatic acyl precursors is a potential research avenue.

Dehydration of Formamides: The corresponding formamide, derived from 4,4-dimethylpentanoic acid, could be dehydrated using greener reagents like p-toluenesulfonyl chloride (p-TsCl), which offers a more sustainable alternative to traditional dehydrating agents like phosphoryl trichloride (B1173362). rsc.org

Table 1: Comparison of Phosgene vs. Non-Phosgene Synthesis Routes

| Feature | Phosgene Route | Potential Non-Phosgene Routes (e.g., Carbamate Thermolysis) |

| Primary Reagent | Phosgene (COCl₂) | Carbamates, Ureas, Formamides |

| Toxicity Profile | Highly toxic, hazardous | Generally lower toxicity reagents |

| Byproducts | Hydrogen Chloride (HCl) | Alcohols, Ammonia (often recyclable) |

| Process Safety | High risk, requires stringent containment | Reduced safety risks |

| Sustainability | Low | High, especially with byproduct recycling |

Exploration of Bio-Based Feedstocks for Acyl Isocyanates

A cornerstone of sustainable chemistry is the use of renewable feedstocks to replace petrochemical-derived starting materials. youtube.com The precursor for this compound is 4,4-dimethylpentanoic acid. Future research will explore pathways to produce this carboxylic acid from biomass.

Potential bio-based sources and pathways include:

Fermentation of Sugars: Mixed microbial cultures can convert complex organic feedstocks, including waste materials, into a variety of carboxylic acids. nih.gov Research could focus on engineering metabolic pathways in microorganisms to produce branched-chain fatty acids like 4,4-dimethylpentanoic acid.

Valorization of Lignocellulose: Lignocellulosic biomass, rich in C5 and C6 sugars, is a key feedstock for platform chemicals. mdpi.com Catalytic conversion of these sugars can lead to a variety of carboxylic acids, and future work could identify routes to the specific carbon skeleton of 4,4-dimethylpentanoic acid. mdpi.comrsc.org

Vegetable Oils and Fatty Acids: Vegetable oils are attractive renewable sources for long-chain diacids and other functionalized acids that can be converted to isocyanates. researchgate.net While not a direct source for 4,4-dimethylpentanoic acid, the chemical modification technologies developed for fatty acids could be adapted. mdpi.com

Successfully deriving 4,4-dimethylpentanoic acid from renewable resources would significantly enhance the green credentials of this compound, positioning it as a bio-based chemical intermediate. researchgate.net

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is crucial for developing efficient and selective chemical processes. digitellinc.com For the synthesis of this compound via non-phosgene routes, catalyst design is a key area for future research.

Focus areas for catalytic innovation would include:

Carbamate Decomposition Catalysts: The thermal decomposition of carbamates to isocyanates is often performed at high temperatures. nih.gov Developing catalysts, such as those based on zinc oxide, aluminum oxide, or montmorillonite (B579905) clays, can lower the required temperature, reduce side reactions, and improve the yield of the desired isocyanate. nih.govresearchgate.net

Catalysts for Carbamate Synthesis: Efficient catalysts are also needed for the synthesis of the carbamate precursor itself. For example, in the urea process, solid catalysts like TiO₂-Cr₂O₃/SiO₂ have shown high efficacy and reusability. researchgate.net For the reaction of amines with dimethyl carbonate, catalysts such as Zn(OAc)₂ have been employed. researchgate.net

Homogeneous Transition Metal Catalysts: For routes like reductive carbonylation, complexes of palladium, rhodium, and ruthenium are primarily used. nih.gov A major challenge and research focus is the development of systems that allow for easy catalyst recovery and recycling to make the process economically viable. nih.gov

The ideal catalyst would be cost-effective, highly selective for the desired product, reusable, and operate under mild reaction conditions.

Table 2: Potential Catalytic Systems for Non-Phosgene Synthesis of this compound

| Synthesis Step | Catalyst Class | Potential Examples | Desired Outcome |

| Carbamate Synthesis | Solid Base/Acid Catalysts | Zn(OAc)₂, TiO₂-based systems | High yield and selectivity of the carbamate precursor. researchgate.netresearchgate.net |

| Carbamate Decomposition | Metal Oxides, Clays | ZnO, Montmorillonite K-10 | Lower decomposition temperature, increased isocyanate yield. nih.govresearchgate.net |

| Reductive Carbonylation | Homogeneous Transition Metals | Palladium or Rhodium complexes | High catalytic activity and development of recyclable systems. nih.gov |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become a powerful tool in modern chemistry. digitellinc.commdpi.com For this compound, this integrated approach can accelerate research and development.

Applications of computational chemistry would include:

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to map out the potential energy surfaces of reaction pathways, identify transition states, and understand the mechanism of both catalyzed and uncatalyzed reactions. digitellinc.comresearchgate.netmdpi.com This is crucial for optimizing non-phosgene synthesis routes.

Predicting Reactivity: Computational models can predict the reactivity of this compound towards various nucleophiles. researchgate.netnih.gov Factors like the electron affinity of the isocyanate group, which influences reaction kinetics, can be calculated to guide its application in synthesis. nih.govfrontiersin.org

Catalyst Design: Simulations can help in the rational design of new catalysts by modeling the interaction between the catalyst and the substrate, thereby predicting catalytic activity and selectivity before undertaking extensive experimental work. mdpi.com

Process Simulation: Software like MatLab can be used to model reaction kinetics, temperature profiles, and other process parameters, aiding in the scale-up and optimization of the synthesis process. researchgate.net

By validating computational predictions with targeted experiments, researchers can develop a robust framework for the sustainable production and application of this compound. digitellinc.com

Potential for Novel Reaction Pathways and Applications

As a functionalized acyl isocyanate, this compound has the potential to be a versatile building block in organic synthesis beyond traditional applications.

Future research could explore:

Multicomponent Reactions (MCRs): Isocyanates are valuable reagents in MCRs, which allow for the construction of complex molecules in a single step with high atom economy. nih.gov Investigating the participation of this compound in reactions like the Ugi or Passerini reaction could lead to novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Synthesis of Functional Polymers: While many isocyanates are used for polyurethanes, acyl isocyanates can be used to introduce specific functionalities into polymers. epa.govresearchgate.net The bulky 4,4-dimethylpentanoyl group could impart unique properties such as hydrophobicity or altered thermal stability to polymers.

Isocyanate-Free Chemistries: Research into non-isocyanate polyurethanes (NIPUs) is growing rapidly. nih.govresearchgate.net Paradoxically, understanding the reactivity of isocyanates like this compound can provide insights into designing alternative chemistries that mimic their useful properties without the associated hazards. For example, studying its reactions could help in designing dynamic covalent networks based on hindered urea bonds. nih.gov

Derivatization of Bioactive Molecules: The isocyanate group can react with amines, alcohols, and thiols, making it a useful handle for modifying natural products or drug-like small molecules to create probes for target identification or to alter pharmacokinetic properties. researchgate.net

The exploration of these novel pathways will depend on a thorough understanding of the reactivity and steric profile of the 4,4-dimethylpentanoyl moiety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4'-MDI and ensuring its purity in laboratory settings?

- Methodology:

- Commercial sourcing: 4,4'-MDI is typically purchased as a reagent (e.g., ≥98% purity) and used directly in polymer synthesis without further purification .

- Purity validation: Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of isocyanate (-NCO) groups (~2270 cm⁻¹ absorption band) . Titration with dibutylamine (ASTM D2572) quantifies free -NCO content .

- Handling: Store under anhydrous conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

Q. How should researchers safely handle and store 4,4'-MDI to minimize health risks?

- Safety protocols:

- Personal protective equipment (PPE): Wear nitrile gloves, respirators with organic vapor cartridges, and chemical-resistant lab coats .

- Spill management: Contain spills using adsorbents (e.g., diatomaceous earth) and avoid water to prevent exothermic reactions .

- Storage: Keep in airtight containers at 2–8°C, away from moisture and amines to prevent premature polymerization .

Q. What analytical techniques are most reliable for quantifying 4,4'-MDI in environmental or biological samples?

- Key methods:

- Derivatization + HPLC: React 4,4'-MDI with 1-(2-pyridyl)piperazine (1-2pp) to form stable urea derivatives, followed by HPLC-UV detection (NIOSH 5522) .

- Air monitoring: OSHA Method 47 uses impinger sampling with acidic solution and HPLC analysis for workplace air .

- Mass spectrometry (LC-MS): Provides high sensitivity for trace analysis in complex matrices (e.g., urine biomarkers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 4,4'-MDI under varying experimental conditions?